![molecular formula C19H17NO3 B2651523 2-{[4-Formyl-2-methoxy-6-(prop-2-en-1-yl)phenoxy]methyl}benzonitrile CAS No. 443125-60-8](/img/structure/B2651523.png)
2-{[4-Formyl-2-methoxy-6-(prop-2-en-1-yl)phenoxy]methyl}benzonitrile
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Description
“2-{[4-Formyl-2-methoxy-6-(prop-2-en-1-yl)phenoxy]methyl}benzonitrile” is a chemical compound with the molecular formula C19H17NO3 . It has a molecular weight of 307.34 . This compound is part of a collection of rare and unique chemicals .
Physical And Chemical Properties Analysis
This compound has a predicted density of 1.17±0.1 g/cm3 and a predicted boiling point of 476.1±45.0 °C . Other physical and chemical properties like melting point, flash point, etc., are not available in the sources I found .
Scientific Research Applications
Bioactive Constituents and Inhibitory Activities
A study identified methyl 2-[propanamide-2'-methoxycarbonyl] benzoate, a compound structurally related to 2-{[4-Formyl-2-methoxy-6-(prop-2-en-1-yl)phenoxy]methyl}benzonitrile, in Jolyna laminarioides. This compound exhibited chymotrypsin inhibitory activity and antibacterial effects against Escherichia coli and Shigella boydii (Atta-ur-rahman et al., 1997).
Electropolymerization and Chemical Properties
The study on the cathodic electropolymerization of 2-butenenitrile (crotononitrile) reveals insights into the chemical behavior of similar compounds, including 2-{[4-Formyl-2-methoxy-6-(prop-2-en-1-yl)phenoxy]methyl}benzonitrile. It highlights the acidic nature of protons in crotononitrile and the influence of methyl group positioning on chemical reactions (Deniau et al., 1998).
Photocycloaddition Reactions
Methoxy-, methyl-, and chloro-substituted benzonitriles, which are structurally related to the compound , have been studied for their photocycloaddition reactions with phenol. This research provides insights into the efficiency and product variability of these reactions depending on substituent positioning (Al-Jalal, 1990).
Renewable Chemical Feedstocks
A study explored the production of phenolic rich products and sugar derivatives from liquefaction of lignocellulosic materials, identifying compounds such as 2-methoxy-4-propyl-phenol. This research is pertinent to the development of renewable chemical feedstocks and the applications of structurally related compounds (Xu et al., 2012).
Synthesis and Potential Applications
The synthesis of various compounds, including 2-methoxy-4-propyl-phenol and others structurally related to 2-{[4-Formyl-2-methoxy-6-(prop-2-en-1-yl)phenoxy]methyl}benzonitrile, has been a focus in multiple studies. These research efforts shed light on the potential applications of these compounds in various fields, from pharmacology to material science (Crich & Rumthao, 2004).
properties
IUPAC Name |
2-[(4-formyl-2-methoxy-6-prop-2-enylphenoxy)methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-3-6-15-9-14(12-21)10-18(22-2)19(15)23-13-17-8-5-4-7-16(17)11-20/h3-5,7-10,12H,1,6,13H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZAJLMWPVYCGRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OCC2=CC=CC=C2C#N)CC=C)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-Formyl-2-methoxy-6-(prop-2-en-1-yl)phenoxy]methyl}benzonitrile |
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